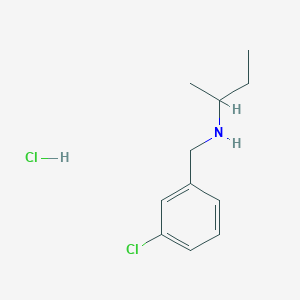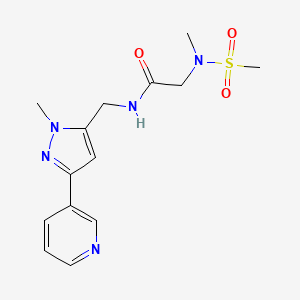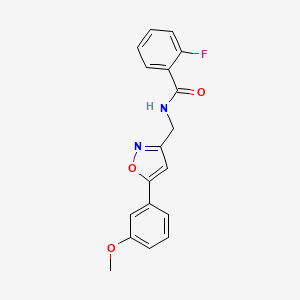![molecular formula C17H24N2O3 B2928590 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea CAS No. 900006-57-7](/img/structure/B2928590.png)
1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea” is a complex organic molecule. It contains a dioxaspirodecan ring, which is a type of spirocyclic compound - a class of organic compounds that have two or more rings connected through one atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 1,4-Dioxaspiro[4.5]decan-8-one is a crystalline powder or crystals with a melting point of 70°C to 74°C , while 1,4-Dioxaspiro[4.5]decan-8-ol is a viscous liquid .Wissenschaftliche Forschungsanwendungen
Ultrasound-assisted Synthesis
A study by Velupula et al. (2021) highlights the environmental benefits and efficiency of using ultrasound-assisted synthesis for generating novel urea derivatives, including those with structures similar to the specified compound. This method offers advantages like reduced reaction times and improved selectivity under ambient conditions, demonstrating its utility in green chemistry and the synthesis of complex organic compounds (Velupula et al., 2021).
Osmolyte Interactions and Proteins
The work of Lin and Timasheff (1994) provides insights into the thermodynamic interactions between urea, methylamines, and proteins, particularly focusing on the mixture's role as osmolytes in organisms. Their research explores how these mixtures, including urea derivatives, can stabilize proteins under environmental stress, highlighting the complex interplay between different molecules in biological systems (Lin & Timasheff, 1994).
Potential Anticancer Agents
Research by Feng et al. (2020) into the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, including structures related to the specified compound, reveals significant antiproliferative effects against various cancer cell lines. This suggests potential applications in developing new anticancer agents (Feng et al., 2020).
Corrosion Inhibition
The study by Mistry et al. (2011) on the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives for mild steel in acidic environments points to the application of similar compounds in protecting metals from corrosion. This research underscores the role of such compounds in industrial applications, where corrosion resistance is crucial (Mistry et al., 2011).
Eigenschaften
IUPAC Name |
1-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-13-6-5-7-14(10-13)19-16(20)18-11-15-12-21-17(22-15)8-3-2-4-9-17/h5-7,10,15H,2-4,8-9,11-12H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWYDPHCQNLGPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2COC3(O2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2928507.png)
![5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2928510.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2928511.png)
![2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2928512.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylsulfonyl)benzamide hydrochloride](/img/structure/B2928515.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2928516.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2928519.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B2928522.png)
![N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2928524.png)


![3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B2928530.png)